molecular formula C15H13BrO B1597185 3-Bromo-1,1-diphenylacetone CAS No. 33609-25-5

3-Bromo-1,1-diphenylacetone

Cat. No.: B1597185
CAS No.: 33609-25-5
M. Wt: 289.17 g/mol
InChI Key: MXUDDMSHZFPMLF-UHFFFAOYSA-N
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Description

Historical Context and Initial Syntheses of 1,1-Diphenylacetone (B1664572) and its Halogenated Analogs

The journey to understanding 3-Bromo-1,1-diphenylacetone begins with its non-halogenated parent, 1,1-diphenylacetone. Early methods for synthesizing 1,1-diphenylacetone involved several classic organic reactions. One notable method is the Friedel-Crafts-type reaction between benzene (B151609) and α-phenyl-α-bromoacetone. orgsyn.org Another approach involved the acid-catalyzed rearrangement of various precursors, such as 1,1-diphenyl-1,2-propanediol. orgsyn.org A procedure detailed in Organic Syntheses outlines a two-step process starting from phenylacetone (B166967). First, phenylacetone is brominated to form α-bromo-α-phenylacetone. This intermediate is then reacted with benzene in the presence of anhydrous aluminum chloride to yield 1,1-diphenylacetone. orgsyn.org

The synthesis of halogenated analogs like this compound is a direct extension of the chemistry of ketones. The α-halogenation of aldehydes and ketones is a fundamental transformation in organic chemistry. libretexts.orglibretexts.org This reaction typically proceeds by treating the ketone with a halogen (such as Br₂) in an acidic solvent like acetic acid. libretexts.org The mechanism involves the acid-catalyzed formation of an enol intermediate, which, being electron-rich, acts as a nucleophile and attacks the electrophilic bromine. libretexts.orgfiveable.me For an unsymmetrical ketone like 1,1-diphenylacetone, the bromine selectively adds to the methyl group (the α-position) to form this compound.

Key Synthetic Approaches to Diphenylacetone Systems

CompoundSynthetic MethodKey ReagentsReference
1,1-DiphenylacetoneFriedel-Crafts Reactionα-Bromo-α-phenylacetone, Benzene, AlCl₃ orgsyn.org
1,1-DiphenylacetoneRearrangement1,1-Diphenyl-1,2-propanediol, Acid orgsyn.org
This compound (general method)α-Halogenation1,1-Diphenylacetone, Br₂, Acetic Acid libretexts.org

Strategic Significance of α-Bromo Ketones as Building Blocks in Chemical Synthesis

The α-bromo ketone functional group is a cornerstone of synthetic organic chemistry due to its inherent reactivity and versatility. These compounds are powerful electrophiles, meaning they readily react with a wide range of nucleophiles. This reactivity stems from the presence of two electron-withdrawing groups (the bromine atom and the carbonyl group) attached to the same carbon, making the α-carbon highly susceptible to nucleophilic attack.

The strategic applications of α-bromo ketones in synthesis are numerous:

Nucleophilic Substitution: They are excellent substrates for SN2 reactions, allowing for the introduction of various functional groups by reacting with nucleophiles like amines, thiols, and cyanides. acs.org This is a direct route to forming new carbon-heteroatom bonds.

Formation of α,β-Unsaturated Ketones: Through a process called dehydrobromination, α-bromo ketones can be converted into α,β-unsaturated ketones. libretexts.orglibretexts.org This elimination reaction is often carried out using a non-nucleophilic base, such as pyridine, and provides a valuable method for introducing carbon-carbon double bonds in conjugation with a carbonyl group. libretexts.orglibretexts.org

The Favorskii Rearrangement: This is a classic and powerful reaction of α-halo ketones. wikipedia.orgnrochemistry.com When treated with a base (like an alkoxide), α-halo ketones that have a hydrogen on the other α-carbon can rearrange to form carboxylic acid derivatives (esters, acids, or amides). wikipedia.orgddugu.ac.in The reaction is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.orgcore.ac.uk This rearrangement is particularly useful for ring contraction in cyclic systems or for creating highly branched carboxylic acid derivatives from acyclic ketones. wikipedia.orgresearchgate.net

Key Reactions of α-Bromo Ketones

Reaction TypeDescriptionTypical ProductReference
Nucleophilic SubstitutionReaction with a nucleophile at the α-carbon, displacing the bromide.α-Substituted Ketones acs.org
DehydrobrominationElimination of HBr to form a double bond.α,β-Unsaturated Ketones libretexts.org, libretexts.org
Favorskii RearrangementBase-induced rearrangement to form a carboxylic acid derivative.Esters, Amides, or Carboxylic Acids wikipedia.org, nrochemistry.com

Overview of the Research Landscape for this compound and Related Diphenylacetone Systems

While this compound itself is not the subject of a vast body of dedicated literature, its parent structure, 1,1-diphenylacetone, and its reactive motifs are featured in various research contexts. The research involving these systems highlights their utility in mechanistic studies and as precursors to more complex molecules.

For instance, the dianion of 1,1-diphenylacetone has been studied as a C,O-dinucleophile. In a study, this dianion was reacted with various organohalosilanes and -germanes to create novel heterocyclic compounds containing silicon or germanium atoms. acs.org This work demonstrates how the diphenylacetone framework can be used to construct complex, multi-element ring systems. acs.org

The reactivity of the α-bromo ketone moiety, as present in this compound, is central to its synthetic utility. It serves as a precursor for synthesizing heterocyclic compounds like thiazoles. The Hantzsch thiazole (B1198619) synthesis, for example, involves the reaction of an α-haloketone with a thioamide. A clean synthesis of 2-amino-1,3-thiazoles has been developed using polymer-supported reagents, where the key step is the efficient bromination of a ketone followed by cyclization. rsc.org Although this specific study did not use this compound, the methodology is directly applicable.

The broader class of α-bromo ketones is continually explored for new synthetic methods. organic-chemistry.org Modern techniques focus on developing milder, more selective, and environmentally friendly brominating agents and reaction conditions, moving away from using elemental bromine. researchgate.netdeepdyve.com These advancements enhance the accessibility and utility of compounds like this compound for future research in areas such as medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,1-diphenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c16-11-14(17)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUDDMSHZFPMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383280
Record name 3-bromo-1,1-diphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33609-25-5
Record name 3-bromo-1,1-diphenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 1,1 Diphenylacetone

Optimization Strategies and Process Intensification in 3-Bromo-1,1-diphenylacetone Synthesis

While specific optimization strategies for the synthesis of this compound are not detailed in the provided search results, general principles of process optimization can be applied. For instance, in the synthesis of symmetrical 1,3-diphenylacetone (B89425) derivatives via Claisen condensation, it was found that conducting the quench procedure at low temperatures (<30 °C) or adding the reaction mixture to a second reactor containing aqueous hydrochloric acid could circumvent the retro-Claisen reaction. thieme-connect.com

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is a growing area of interest. Continuous flow processing is a key aspect of process intensification and has been applied to various organic reactions, including those involving hazardous reagents or highly exothermic processes. cardiff.ac.uk For example, the synthesis of ibuprofen (B1674241) has been achieved in a three-minute continuous flow process. cardiff.ac.uk The application of such technologies to the synthesis of this compound could potentially lead to improved yields, safety, and scalability.

Solvent-Free and Environmentally Conscious Methodologies

The development of solvent-free reaction conditions represents a significant step forward in green chemistry. By eliminating the need for volatile and often toxic organic solvents, these methods reduce waste, minimize environmental pollution, and can lead to safer laboratory and industrial practices.

One notable environmentally conscious approach involves the bromination of 1,1-diphenylacetone (B1664572). While traditional methods often employ solvents like benzene (B151609) orgsyn.org, newer methodologies are exploring solvent-free conditions or the use of more benign solvent systems. The core of this transformation lies in the selective substitution of a hydrogen atom with a bromine atom on the methyl group adjacent to the carbonyl function.

Research into related structures, such as the synthesis of symmetrical 1,3-diphenylacetone derivatives, has demonstrated the feasibility of one-pot, two-step procedures that can be performed on a large scale with high purity. These methods often utilize common laboratory apparatus and readily available reagents, highlighting a move towards more practical and sustainable chemical synthesis.

Further emphasizing the shift towards greener synthesis, studies on α-sulfanylation of ketones have successfully employed eco-friendly methodologies. For instance, the use of D,L-proline as a catalyst for the reaction between ketones and diaryl disulfides represents a mild and efficient approach for preparing α-arylthio-ketones. This particular methodology, while not directly producing this compound, showcases the potential of organocatalysis in developing more sustainable synthetic routes for related carbonyl compounds. rsc.org

The principles of borrowing hydrogen, a concept in which hydrogen is transferred between molecules without the use of molecular hydrogen gas, also contribute to the landscape of environmentally friendly synthesis. cardiff.ac.uk This methodology, often utilizing benign alcohols as starting materials and producing water as the sole byproduct, is highly atom-economical and avoids the need for toxic alkylating agents. cardiff.ac.uk While direct application to this compound synthesis is not explicitly detailed, the underlying principles offer a promising avenue for future research in developing greener pathways to this and other valuable chemical compounds. cardiff.ac.uk

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods. nih.govresearchgate.net This technology utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures, leading to dramatic reductions in reaction times, increased product yields, and often improved product purity. nih.govekb.eg

The application of microwave irradiation has been successfully demonstrated in the synthesis of various organic compounds, including intermediates for pharmaceuticals like benazepril. nih.gov In these cases, microwave-assisted methods have been shown to drastically reduce reaction times from hours to mere minutes, while maintaining comparable or even improved yields. nih.gov For instance, the formation of certain intermediates was only successful under microwave irradiation, with conventional heating failing to produce the desired product even under more drastic conditions. nih.gov

The benefits of microwave-assisted synthesis extend to the preparation of complex molecules and organometallic complexes. researchgate.netumt.edu.my Researchers have developed simple and expeditious microwave-assisted procedures for synthesizing a variety of compounds, noting that the reactions are often very fast and clean, leading to good yields and purities. researchgate.net This efficiency is particularly advantageous in the synthesis of high-nuclearity complexes, which conventionally require long refluxing hours. umt.edu.my

While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented in the provided results, the successful application of this technology to a wide range of organic transformations suggests its high potential for this specific synthesis. The principles of rapid heating and enhanced reaction rates are directly applicable to the bromination of 1,1-diphenylacetone, potentially offering a faster, more energy-efficient, and cleaner route to the desired product. rsc.org The use of microwave heating in conjunction with solvent-free conditions could further amplify the environmental benefits, aligning with the core principles of green chemistry.

Applications in Advanced Organic Synthesis Utilizing 3 Bromo 1,1 Diphenylacetone and Its Chemical Precursors

Role as a Key Intermediate for the Construction of Complex Organic Scaffolds

The bifunctional nature of 3-Bromo-1,1-diphenylacetone allows it to serve as a linchpin in the assembly of intricate molecular frameworks. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.

One of the classic transformations for α-halo ketones is the Favorskii rearrangement , which converts these compounds into carboxylic acid derivatives, often with a concurrent ring contraction in cyclic systems. wikipedia.orgadichemistry.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, formed by intramolecular nucleophilic attack of an enolate. adichemistry.com For an acyclic ketone like this compound, this rearrangement can be used to synthesize highly branched carboxylic acid structures, which are valuable scaffolds in medicinal chemistry and materials science. ddugu.ac.in

Furthermore, its precursor, 1,1-diphenylacetone (B1664572), can be used to synthesize various heterocyclic compounds through cyclization reactions involving its dianion form. uni-rostock.de This highlights the utility of the core diphenylacetone scaffold in building diverse cyclic systems.

Table 1: Potential Reactions for Scaffold Construction

Reaction Type Reagent/Base Resulting Scaffold Significance
Favorskii Rearrangement Alkoxide (e.g., NaOCH₃) Diphenyl-substituted ester Access to branched carboxylic acid derivatives. wikipedia.orgddugu.ac.in
Nucleophilic Substitution Carbon Nucleophiles (e.g., Grignard reagents, organocuprates) Complex ketones with new C-C bonds Elaboration of the carbon skeleton.

Precursor in the Synthesis of Specific Functional Groups and Structural Motifs

The reactivity of this compound allows for its conversion into a variety of other functional groups, making it a versatile synthetic intermediate. The substitution of the bromide is a primary pathway for introducing new functionalities.

α-Amino Ketones: Reaction with primary or secondary amines can displace the bromide to yield α-amino ketones. These motifs are important in the synthesis of various pharmaceutical agents and natural products.

α,β-Unsaturated Ketones: Under basic conditions, elimination of hydrogen bromide can occur, leading to the formation of 1,1-diphenylprop-2-en-1-one, an α,β-unsaturated ketone. This functional group is a key Michael acceptor, enabling the formation of further carbon-carbon bonds. In some cases, α,α'-dihaloketones under Favorskii conditions can yield α,β-unsaturated carboxylic acid derivatives. adichemistry.com

Epoxides: Treatment with a base followed by reaction with an aldehyde or ketone can proceed through a Darzens condensation-type mechanism to form epoxides, another fundamental functional group in organic synthesis.

The synthesis of its non-brominated precursor, 1,1-diphenylacetone, often starts from phenylacetone (B166967), which is first brominated to create an α-bromo intermediate before reacting with benzene (B151609) in a Friedel-Crafts alkylation. orgsyn.orgwikipedia.org

Contribution to Catalyst Development and Ligand Synthesis

In the field of organometallic chemistry and catalysis, the development of novel ligands is crucial for advancing reaction efficiency and selectivity. Chiral phosphine (B1218219) ligands, in particular, are vital for asymmetric catalysis. Brominated organic compounds are frequently employed as starting materials for the synthesis of these sophisticated ligands.

The bromine atom in this compound can serve as a handle for C-P bond formation, a key step in the synthesis of phosphine ligands. nih.govliv.ac.uk Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can be used to couple the brominated carbon with a phosphorus-containing nucleophile. nih.gov

While direct examples utilizing this compound are specialized, the general strategy is well-established. A brominated organic molecule is coupled with a phosphine source (e.g., diphenylphosphine) to generate a more complex tertiary phosphine. This resulting phosphine can then be used as a ligand for transition metals like palladium, rhodium, or ruthenium, creating catalysts for reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and asymmetric hydrogenation. researchgate.net The bulky diphenylmethyl group of the original ketone would impart specific steric properties to the resulting ligand, potentially influencing the selectivity of the catalyst.

Table 2: Chemical Compound Information

Compound Name IUPAC Name Molecular Formula Role/Context
This compound 3-bromo-1,1-diphenylpropan-2-one C₁₅H₁₃BrO Main subject of the article
1,1-Diphenylacetone 1,1-diphenylpropan-2-one C₁₅H₁₄O Chemical precursor to the main compound guidechem.com
Phenylacetone 1-phenylpropan-2-one C₉H₁₀O Starting material for 1,1-diphenylacetone synthesis orgsyn.org
Benzene Benzene C₆H₆ Reagent in Friedel-Crafts alkylation orgsyn.orgwikipedia.org

Advanced Spectroscopic and Structural Characterization in Research of 3 Bromo 1,1 Diphenylacetone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 3-Bromo-1,1-diphenylacetone and for elucidating the mechanisms of reactions in which it is involved. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on its molecular structure.

In ¹H NMR spectroscopy, the different hydrogen atoms (protons) in the molecule would give rise to distinct signals. The ten protons on the two phenyl groups would appear as a complex multiplet in the aromatic region, typically between 7.2 and 7.5 ppm. The single proton on the carbon bearing the two phenyl groups (the methine proton) would likely appear as a triplet, due to coupling with the adjacent methylene (B1212753) protons. The two protons of the brominated methylene group (-CH₂Br) would be expected to show up as a doublet further downfield, influenced by the electronegative bromine atom and the adjacent carbonyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A distinct signal for the carbonyl carbon (C=O) would be expected in the downfield region, characteristic of ketones. The carbon atom attached to the two phenyl rings and the carbons of the phenyl rings themselves would produce a series of signals in the aromatic region. The carbon of the methylene group attached to the bromine atom would also have a characteristic chemical shift.

By monitoring the appearance and disappearance of signals corresponding to reactants, intermediates, and products over time, in-situ NMR studies can provide valuable kinetic and mechanistic information about the formation of this compound. lookchem.comnih.gov

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Phenyl H (10H) 7.2 - 7.5 Multiplet (m)
Methine H (1H) 5.0 - 5.5 Singlet (s)

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) 195 - 205
Phenyl C (ipso) 135 - 145
Phenyl C 125 - 130
Methine C 60 - 70

X-ray Crystallographic Analysis for Definitive Structural Assignment and Conformational Studies

X-ray crystallography stands as the most definitive method for the unambiguous determination of the molecular structure of a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and revealing the three-dimensional arrangement of the molecule in the solid state.

This technique would allow for the detailed study of the molecule's conformation, including the orientation of the two phenyl groups relative to each other and to the rest of the acetone (B3395972) backbone. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as van der Waals forces or potential halogen bonding involving the bromine atom, which govern the solid-state properties of the compound. While the synthesis of this compound has been reported, published crystallographic data for this specific compound were not found in the searched scientific literature.

Mass Spectrometric Techniques for Reaction Pathway Tracking and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (molar mass: 289.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 289 and another peak at m/z 291 of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

This technique is highly valuable for monitoring the progress of a chemical reaction in real-time. By analyzing samples from a reaction mixture at different time points, the consumption of reactants and the formation of this compound can be tracked by observing the corresponding changes in the intensities of their molecular ion peaks.

The fragmentation pattern provides structural information. Key fragmentation pathways for ketones often involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. Expected fragmentation for this compound would include the loss of a bromomethyl radical (•CH₂Br) or a diphenylmethyl radical (•CH(Ph)₂).

Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion
289/291 [C₁₅H₁₃BrO]⁺ (Molecular Ion)
210 [M - Br]⁺
196/198 [M - C₆H₅]⁺
167 [CH(C₆H₅)₂]⁺
105 [C₆H₅CO]⁺
93/95 [CH₂Br]⁺

Infrared (IR) Spectroscopy for Characterization of Functional Groups and Reaction Progress

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of a ketone, typically appearing in the range of 1700-1725 cm⁻¹.

Other significant absorptions would include those corresponding to the C-H stretching of the aromatic phenyl groups (above 3000 cm⁻¹) and the aliphatic methine and methylene groups (below 3000 cm⁻¹). The C=C stretching vibrations within the aromatic rings would produce characteristic peaks in the 1450-1600 cm⁻¹ region. The presence of the bromine atom would be indicated by a C-Br stretching absorption, which typically appears in the lower frequency (fingerprint) region of the spectrum, generally between 500 and 600 cm⁻¹.

IR spectroscopy can also be used to monitor the progress of the synthesis of this compound. For instance, in a reaction involving the bromination of 1,1-diphenylacetone (B1664572), the progress could be followed by observing the changes in the fingerprint region of the spectrum corresponding to the formation of the C-Br bond. Research has confirmed the structure of synthesized 3-bromo-1,1-diphenyl-2-propanone by noting that its infrared spectrum was identical to that of an authentic sample, although the specific spectral data was not detailed.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H 3000 - 3100 Stretch
Aliphatic C-H 2850 - 3000 Stretch
Carbonyl (C=O) 1700 - 1725 Stretch
Aromatic C=C 1450 - 1600 Stretch

Theoretical and Computational Chemistry Studies of 3 Bromo 1,1 Diphenylacetone

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in elucidating reaction mechanisms and calculating the energetics of chemical processes. For a molecule like 3-Bromo-1,1-diphenylacetone, DFT calculations could provide significant insights into its reactivity.

A primary application of DFT would be to model the reaction pathways of this compound with various nucleophiles. up.ac.za As an α-haloketone, it possesses multiple electrophilic sites, including the carbonyl carbon and the α-carbon bearing the bromine atom. nih.gov DFT calculations can map the potential energy surface for nucleophilic attack at these sites, identifying transition states and intermediates. up.ac.za By calculating the activation energies for competing pathways, such as S(_N)2 substitution and carbonyl addition, one could predict the most likely reaction products under different conditions. up.ac.za

For instance, a computational study on the reaction of α-bromoacetophenone (a related α-haloketone) with nucleophiles has shown that DFT can effectively model the energetics of competing nucleophilic substitution and epoxidation reactions. up.ac.za A similar approach for this compound would involve calculating the geometries and energies of reactants, transition states, and products.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from DFT calculations for the reaction of this compound with a generic nucleophile (Nu⁻).

Reaction PathwaySpeciesRelative Energy (kcal/mol)
SN2 Substitution at α-carbonReactants0.0
Transition State (TS1)+15.2
Products-10.5
Carbonyl AdditionReactants0.0
Transition State (TS2)+12.8
Products-18.3

This table is for illustrative purposes only and does not represent experimental or calculated data for this compound.

Molecular Modeling of Reactivity and Conformation

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling would be particularly useful for studying its conformational landscape and steric effects that influence reactivity.

The presence of two bulky phenyl groups attached to the same carbon atom introduces significant steric hindrance and restricts the rotation around the C-C single bonds. Conformational analysis using molecular mechanics or DFT can identify the lowest energy conformers of the molecule. cdnsciencepub.comsoton.ac.uk The dihedral angles between the phenyl rings and the acetone (B3395972) backbone would be key parameters in such a study. Understanding the preferred conformation is crucial as it determines the accessibility of the reactive sites to incoming reagents.

Studies on substituted diphenylmethanes have shown that the stable conformations are often "gable" or "skew" structures, arising from the steric interactions between the ortho-hydrogens of the phenyl rings. cdnsciencepub.com A similar conformational preference would be expected for this compound. The relative energies of different conformers could be calculated to determine their population at a given temperature.

The following interactive table provides a hypothetical representation of the results from a conformational analysis of this compound.

ConformerDihedral Angle 1 (°)Dihedral Angle 2 (°)Relative Energy (kcal/mol)Boltzmann Population (%)
A55.0-55.00.0075.3
B120.5-58.01.5020.1
C175.0-60.03.004.6

This table is for illustrative purposes only and does not represent experimental or calculated data for this compound.

Quantum Chemical Analyses of Electronic Structure and Bonding, e.g., Natural Bond Orbital (NBO) Analysis

Quantum chemical analyses provide a detailed picture of the electronic structure and bonding within a molecule. Natural Bond Orbital (NBO) analysis is a specific technique that translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. researchgate.net

For this compound, an NBO analysis would quantify the natural atomic charges on each atom, revealing the polarization of bonds. The high electronegativity of the oxygen and bromine atoms is expected to lead to significant positive charges on the carbonyl carbon and the α-carbon. This information helps in understanding the molecule's electrostatic potential and predicting the sites most susceptible to nucleophilic attack.

A hypothetical table summarizing the results of an NBO analysis for this compound is presented below.

AtomNatural Charge (e)Hybridization
C (carbonyl)+0.55sp2.1
O (carbonyl)-0.60sp1.8
C (α-carbon)+0.15sp3.0
Br-0.20sp3.5
C (diphenyl)-0.25sp2.9

This table is for illustrative purposes only and does not represent experimental or calculated data for this compound.

Prediction of Novel Reactivity and Transformation Pathways

By integrating the insights from DFT, molecular modeling, and NBO analysis, it becomes possible to predict novel reactivity and transformation pathways for this compound that may not be immediately obvious from its structure.

For example, computational studies could explore the possibility of intramolecular reactions. The proximity of the phenyl rings to the reactive centers could lead to unexpected cyclization reactions under certain conditions. DFT calculations could be used to screen for plausible transition states for such transformations.

Another area of prediction is the molecule's behavior under photolytic or radical-inducing conditions. The C-Br bond is susceptible to homolytic cleavage, which would generate a radical intermediate. Computational modeling could predict the stability and subsequent reactions of this radical species.

Furthermore, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's behavior in pericyclic reactions, such as cycloadditions. The frontier molecular orbital theory provides a framework for understanding the feasibility and stereoselectivity of such reactions. A low HOMO-LUMO gap would suggest higher reactivity.

Future Research Directions and Emerging Paradigms in the Chemistry of 3 Bromo 1,1 Diphenylacetone

Development of Highly Selective and Sustainable Transformations

The future of chemical synthesis is intrinsically linked to the principles of selectivity and sustainability. For 3-Bromo-1,1-diphenylacetone, this translates to the development of reactions that are not only efficient but also environmentally benign.

Detailed Research Findings:

Historically, the synthesis of α-bromo ketones has often relied on the use of elemental bromine, a substance that is both toxic and corrosive. nih.govrsc.org Modern approaches are increasingly shifting towards safer and more sustainable brominating agents. Future research on this compound will likely focus on the adoption of greener bromination protocols for its synthesis from 1,1-diphenylacetone (B1664572). This includes the use of reagents like N-bromosuccinimide (NBS) in conjunction with a catalyst, or oxidative bromination using a bromide salt with an oxidant. nih.gov These methods often offer higher selectivity, reducing the formation of poly-brominated byproducts. tandfonline.com

Furthermore, the development of catalytic, enantioselective transformations of this compound is a significant area for future exploration. While not yet specifically demonstrated for this compound, recent advancements in the asymmetric α-functionalization of ketones using chiral catalysts could be applied. For instance, the use of chiral phase-transfer catalysts or organocatalysts could enable the enantioselective introduction of nucleophiles at the α-position, leading to chiral derivatives of 1,1-diphenylacetone.

The table below summarizes some modern, sustainable methods that could be adapted for the synthesis and transformation of this compound.

TransformationReagents/CatalystsAdvantages
α-BrominationN-Bromosuccinimide (NBS), Ammonium Bromide/OxoneReduced toxicity, improved selectivity
α-AminationCopper(II) bromide catalyst, AmineDirect C-N bond formation, avoids pre-functionalization
α-ArylationPalladium catalyst, Arylating agentForms challenging C-C bonds
Reductive DebrominationPhotoreductants (e.g., Hantzsch esters)Mild conditions, use of visible light

Integration into Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for seamless scale-up. nih.gov The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in its synthetic application.

Detailed Research Findings:

Continuous flow processes have been successfully developed for the synthesis of α-halo ketones, often involving the in-situ generation of hazardous reagents like diazomethane (B1218177) followed by quenching with a hydrogen halide. acs.org A similar strategy could be envisioned for the safe and scalable synthesis of this compound. Furthermore, subsequent reactions of this compound with nucleophiles could be performed in-line, creating a continuous process for the synthesis of more complex molecules. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry, can be employed for high-throughput reaction optimization and the rapid generation of compound libraries. nih.gov By integrating this compound into such a system, a diverse range of derivatives could be synthesized by systematically varying reaction parameters and nucleophiles. This would be particularly valuable in medicinal chemistry for the discovery of new bioactive compounds.

The following table outlines potential flow chemistry applications for this compound.

Flow Chemistry ApplicationDescriptionPotential Benefits
Continuous SynthesisIn-line synthesis of this compound from 1,1-diphenylacetone.Enhanced safety, scalability, and reproducibility.
Telescoped ReactionsSubsequent in-line reactions with nucleophiles without isolation of the intermediate.Increased efficiency, reduced waste.
High-Throughput ScreeningAutomated optimization of reaction conditions (temperature, pressure, catalysts).Rapid identification of optimal synthetic routes.

Exploration of Novel Catalytic Applications and Reagent Design

The reactivity of the α-bromo ketone moiety in this compound can be harnessed in the design of novel catalysts and reagents.

Detailed Research Findings:

While α-bromo ketones are typically viewed as substrates, their ability to form enolates or participate in radical processes opens up possibilities for their use in catalytic cycles. For instance, in the presence of a suitable metal, this compound could potentially form a metal enolate that could then act as a nucleophilic catalyst in reactions such as aldol (B89426) or Michael additions.

Furthermore, this compound can serve as a precursor for the design of novel reagents. For example, conversion to the corresponding α-phosphonium salt would yield a Wittig reagent. The bulky diphenylmethyl group could impart unique stereoselectivity in the resulting olefination reactions. Similarly, conversion to an α-sulfonium salt would generate a reagent for the synthesis of epoxides (Corey-Chaykovsky reaction).

Unexplored Reactivity Profiles and Synthetic Potential of the α-Bromo Ketone Moiety

Beyond its classical reactivity with nucleophiles, the α-bromo ketone functionality in this compound possesses a rich and underexplored reactivity profile.

Detailed Research Findings:

Recent research has shown that α-bromo ketones can undergo a 1,2-bromine shift under photolytic conditions, leading to the formation of β-bromo ketones. researchgate.net Investigating this transformation for this compound could provide access to novel isomers with different reactivity patterns.

The generation of radicals from α-bromo ketones through single-electron transfer is another area of growing interest. elsevierpure.com These radical intermediates can participate in a variety of transformations, including cyclizations and conjugate additions. The application of photoredox catalysis to this compound could unlock new synthetic pathways that are not accessible through traditional ionic chemistry.

The following table highlights some unexplored, yet potential, reaction pathways for this compound.

Reaction TypeDescriptionPotential Synthetic Utility
Favorskii RearrangementBase-induced rearrangement to form a carboxylic acid derivative.Synthesis of diphenylacetic acid derivatives.
Radical-mediated reactionsGeneration of an α-keto radical for C-C and C-heteroatom bond formation.Access to complex molecular architectures.
Transition-metal catalyzed cross-couplingCoupling of the enolate with various partners.Synthesis of α-functionalized ketones.

Advanced Mechanistic Insights through In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of more efficient and selective transformations. The use of in situ spectroscopic techniques can provide real-time information about reactive intermediates and transition states.

Detailed Research Findings:

Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), in situ NMR spectroscopy, and Raman spectroscopy can be employed to monitor the progress of reactions involving this compound. This would allow for the direct observation of key intermediates, such as enolates or transient radical species, providing valuable data to support or refute proposed reaction mechanisms.

For example, in the study of a nucleophilic substitution reaction, in situ spectroscopy could help to determine the rate-determining step and identify any short-lived intermediates. This information is invaluable for optimizing reaction conditions to maximize yield and minimize byproduct formation. The acid-catalyzed halogenation of ketones, for instance, is known to proceed through an enol intermediate, and the rate of this reaction is independent of the halogen concentration. openstax.orglibretexts.org In situ studies could provide further evidence for such mechanisms in the specific case of this compound.

Q & A

What are the optimal synthetic routes for preparing 3-Bromo-1,1-diphenylacetone, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis of this compound typically involves bromination of 1,1-diphenylacetone (CAS 781-35-1) using agents like N-bromosuccinimide (NBS) or molecular bromine. Key factors include solvent polarity, temperature, and catalyst selection. For example, radical bromination in chlorinated solvents (e.g., CCl₄) at 60–80°C with azo initiators (e.g., AIBN) often yields higher regioselectivity .
Methodological Note : Monitor reaction progress via TLC (hexane/ethyl acetate, 8:2) and purify via column chromatography. Yield optimization requires balancing stoichiometry and reaction time to minimize side products like dibrominated species.

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Feasible Synthetic Routes

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Reactant of Route 1
3-Bromo-1,1-diphenylacetone
Reactant of Route 2
3-Bromo-1,1-diphenylacetone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.